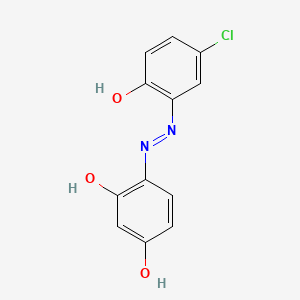
1,3-Benzenediol, 4-((5-chloro-2-hydroxyphenyl)azo)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzenediol, 4-((5-chloro-2-hydroxyphenyl)azo)- is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediol, 4-((5-chloro-2-hydroxyphenyl)azo)- typically involves the diazotization of 5-chloro-2-hydroxyaniline followed by coupling with 1,3-benzenediol. The reaction conditions generally include acidic environments to facilitate the diazotization process and alkaline conditions for the coupling reaction.
Diazotization: 5-chloro-2-hydroxyaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling: The diazonium salt is then reacted with 1,3-benzenediol in an alkaline medium, typically using sodium hydroxide (NaOH), to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pH, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Benzenediol, 4-((5-chloro-2-hydroxyphenyl)azo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye and pigment production.
Reduction: Reduction of the azo group (N=N) can lead to the formation of amines.
Substitution: The hydroxyl and chloro groups can participate in substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and catalytic hydrogenation are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are employed under various conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and other reduced derivatives.
Substitution: Functionalized derivatives with different substituents replacing the hydroxyl or chloro groups.
Wissenschaftliche Forschungsanwendungen
1,3-Benzenediol, 4-((5-chloro-2-hydroxyphenyl)azo)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other colorants for textiles, plastics, and inks.
Wirkmechanismus
The mechanism of action of 1,3-Benzenediol, 4-((5-chloro-2-hydroxyphenyl)azo)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, proteins, and nucleic acids, affecting their function and activity.
Pathways: It can modulate signaling pathways involved in cell growth, apoptosis, and stress responses.
Vergleich Mit ähnlichen Verbindungen
1,3-Benzenediol, 4-((5-chloro-2-hydroxyphenyl)azo)- can be compared with other azo compounds such as:
1,3-Benzenediol, 4-((2-hydroxyphenyl)azo)-: Similar structure but lacks the chloro substituent, leading to different chemical and biological properties.
1,3-Benzenediol, 4-((4-chloro-2-hydroxyphenyl)azo)-: Similar but with the chloro group in a different position, affecting its reactivity and applications.
Eigenschaften
CAS-Nummer |
4867-01-0 |
|---|---|
Molekularformel |
C12H9ClN2O3 |
Molekulargewicht |
264.66 g/mol |
IUPAC-Name |
4-[(5-chloro-2-hydroxyphenyl)diazenyl]benzene-1,3-diol |
InChI |
InChI=1S/C12H9ClN2O3/c13-7-1-4-11(17)10(5-7)15-14-9-3-2-8(16)6-12(9)18/h1-6,16-18H |
InChI-Schlüssel |
HXIZKRMUCMXEQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1O)O)N=NC2=C(C=CC(=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


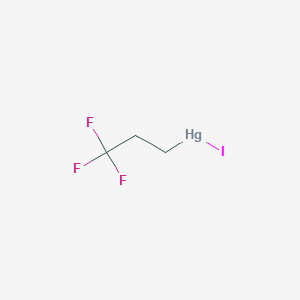
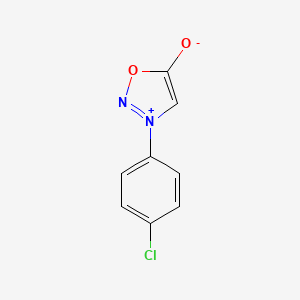
![4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2,6-dimethoxyphenol](/img/structure/B14748550.png)
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4-dichlorobenzene](/img/structure/B14748551.png)
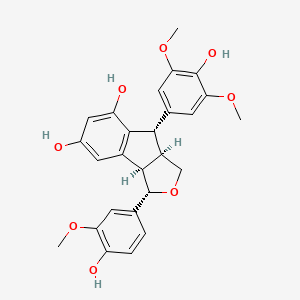
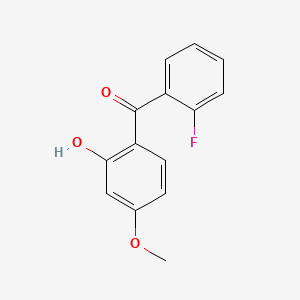
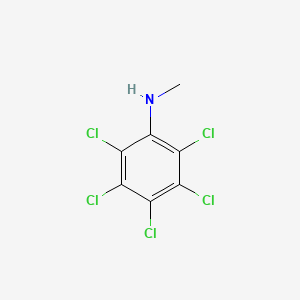
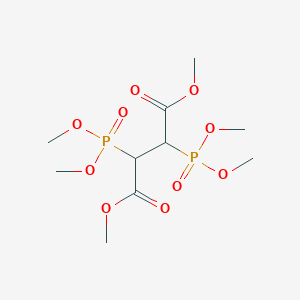


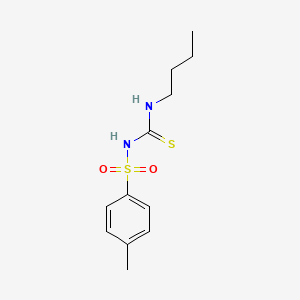
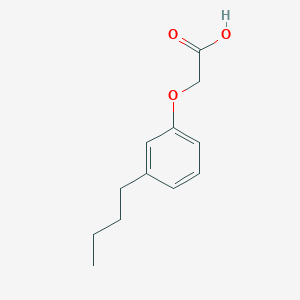
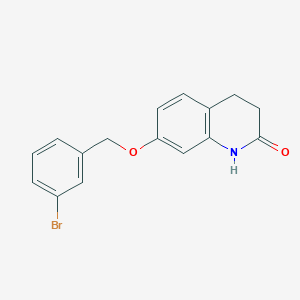
![Decahydro-2h,5ah-4a,9a-epoxydibenzo[b,f]oxepin-5a-ol](/img/structure/B14748607.png)
